molecular formula C11H12N4O2S B14148534 2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide CAS No. 1310351-12-2

2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide

Cat. No.: B14148534
CAS No.: 1310351-12-2
M. Wt: 264.31 g/mol
InChI Key: UOYHZPUVWOXHEG-GHXNOFRVSA-N
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Description

2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, a thiophene ring, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide typically involves multi-step organic reactions. One common method involves the condensation of 5-hydroxy-3-pyrazolecarboxaldehyde with thiophene-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in ethanol or methanol as solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a carbonyl group.

    Reduction: The imine bond can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 2-(5-oxo-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide.

    Reduction: Formation of 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazine.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The pyrazole and thiophene rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(furan-2-yl)ethylidene]acetohydrazide
  • 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]acetohydrazide
  • 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(benzothiophen-2-yl)ethylidene]acetohydrazide

Uniqueness

What sets 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyrazole and thiophene rings allows for diverse interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

1310351-12-2

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C11H12N4O2S/c1-7(9-3-2-4-18-9)12-14-10(16)5-8-6-11(17)15-13-8/h2-4,6H,5H2,1H3,(H,14,16)(H2,13,15,17)/b12-7-

InChI Key

UOYHZPUVWOXHEG-GHXNOFRVSA-N

Isomeric SMILES

C/C(=N/NC(=O)CC1=CC(=O)NN1)/C2=CC=CS2

Canonical SMILES

CC(=NNC(=O)CC1=CC(=O)NN1)C2=CC=CS2

Origin of Product

United States

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